molecular formula C17H17ClFN3O B5777501 N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5777501
M. Wt: 333.8 g/mol
InChI Key: YCIHYODSFXUDOL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves the reaction of 2-chloroaniline with 4-fluorobenzoyl chloride in the presence of a base to form the intermediate 2-chloro-N-(4-fluorophenyl)benzamide. This intermediate is then reacted with piperazine under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of the carbonyl group or reduction of the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts, solvents, and specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as receptors or enzymes.

    Medicine: Potential therapeutic applications, including as an analgesic, anti-inflammatory, or antipsychotic agent.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide would involve its interaction with specific molecular targets, such as receptors or enzymes. This interaction could modulate the activity of these targets, leading to the observed pharmacological effects. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)piperazine: A related compound with similar structural features.

    4-(4-fluorophenyl)piperazine: Another related compound with a different substitution pattern.

    N-(2-chlorophenyl)-4-(4-methylphenyl)piperazine-1-carboxamide: A similar compound with a methyl group instead of a fluorine atom.

Uniqueness

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide is unique due to the specific combination of the 2-chlorophenyl and 4-fluorophenyl groups attached to the piperazine ring. This unique structure may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(4-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFN3O/c18-15-3-1-2-4-16(15)20-17(23)22-11-9-21(10-12-22)14-7-5-13(19)6-8-14/h1-8H,9-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCIHYODSFXUDOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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